molecular formula C15H11F3O2 B1294417 4'-Methoxy-3-(trifluoromethyl)benzophenone CAS No. 845-05-6

4'-Methoxy-3-(trifluoromethyl)benzophenone

Cat. No. B1294417
CAS RN: 845-05-6
M. Wt: 280.24 g/mol
InChI Key: MJDGFIOMTNMZTJ-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

To commercially available nitromethane (10 ml) were added commercially available anisole (1.081 g), commercially available 3-(trifluoromethyl)benzoyl chloride (2.086 g) and commercially available ytterbium(III) trifluoromethanesulfonate (620 mg), and the admixture was stirred at 60° C. overnight. The reaction mixture was treated in the same manner as described in Example 120 to obtain 719 mg of the title compound (yield: 26%).
Quantity
1.081 g
Type
reactant
Reaction Step One
Quantity
2.086 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:9][C:10]([F:21])([F:20])[C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14](Cl)=[O:15].FC(F)(F)S([O-])(=O)=O.[Yb+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O>[N+](C)([O-])=O>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:14]([C:13]2[CH:17]=[CH:18][CH:19]=[C:11]([C:10]([F:9])([F:20])[F:21])[CH:12]=2)=[O:15])=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1.081 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
2.086 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
Name
Quantity
620 mg
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.[Yb+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the admixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was treated in the same manner

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=O)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 719 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.